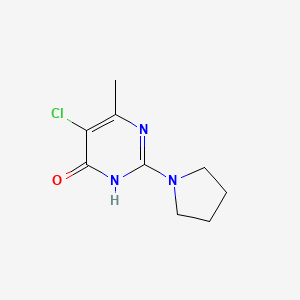

5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one

Beschreibung

Historical Context of Pyrimidinones in Chemical Research

Pyrimidinones, the keto tautomers of hydroxypyrimidines, have been integral to pharmaceutical chemistry since the early 20th century. The discovery of barbituric acid in 1864 marked the first synthetic pyrimidinone derivative, though its biological relevance remained unexplored until the 1900s. By the mid-20th century, pyrimidinones gained prominence as core scaffolds for antiviral and anticancer agents, driven by their structural resemblance to nucleic acid bases. The introduction of pyrrolidinyl substituents in the 1980s, as seen in kinase inhibitors like imatinib analogs, highlighted the role of nitrogen-rich heterocycles in enhancing target selectivity.

Significance in Heterocyclic Chemistry

The compound’s architecture combines three key heterocyclic features:

- Pyrimidinone core : Provides hydrogen-bonding capacity via N1 and O4, enabling interactions with enzymatic active sites.

- Pyrrolidinyl group : Introduces conformational rigidity and basicity (pK~a~ ≈ 9.5), improving solubility and membrane permeability.

- Chloro-methyl substitution : The electron-withdrawing chloro group at C5 and methyl at C6 create a polarized electronic environment, favoring nucleophilic aromatic substitution at C2 and C4.

This synergy enables applications in covalent inhibitor design, where the chloro group acts as a leaving group for targeted protein adduct formation.

Relationship to Structurally Similar Pyrimidine Derivatives

Comparative analysis reveals distinct functional advantages over analogs:

The pyrrolidinyl group’s sp³-hybridized nitrogen enables hydrogen bonding absent in phenyl-substituted analogs, while the C6 methyl mitigates metabolic oxidation compared to unsubstituted derivatives.

Research Evolution of Pyrrolidinyl-Substituted Pyrimidines

Synthetic methodologies have advanced through three phases:

- Early-stage (1980–2000) : Nucleophilic aromatic substitution of 4,6-dichloropyrimidines with pyrrolidine, yielding mixtures requiring chromatographic separation.

- Transitional (2000–2015) : Reductive amination strategies, as demonstrated in the synthesis of tipiracil impurities, improved regioselectivity.

- Modern (2015–present) : Transition-metal catalyzed C-H activation enables direct pyrrolidinylation at C2, achieving >90% yields in fewer steps.

Recent applications include:

- Dual PI3Kα/mTOR inhibitors : Derivatives show IC~50~ values of 32 nM against PI3Kα, with 100-fold selectivity over lipid kinases.

- Antimicrobial hybrids : Conjugation with triazole motifs yields compounds active against Staphylococcus aureus (MIC = 2 µg/mL).

Ongoing research focuses on solid-state optimization, with polymorph screening identifying Form II as the thermodynamically stable phase above 150°C.

Eigenschaften

IUPAC Name |

5-chloro-4-methyl-2-pyrrolidin-1-yl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12ClN3O/c1-6-7(10)8(14)12-9(11-6)13-4-2-3-5-13/h2-5H2,1H3,(H,11,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QNWRWEJRISHPKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)NC(=N1)N2CCCC2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Direct Nucleophilic Substitution on Chloropyrimidine Derivatives

Method Overview:

This approach involves the nucleophilic attack of a pyrrolidine derivative on a chlorinated pyrimidine ring, typically under reflux conditions in polar aprotic solvents such as butan-1-ol or acetonitrile. The process begins with the synthesis of a chloropyrimidine core, which is then reacted with a pyrrolidin-1-amine or its derivatives to form the desired pyrrolidinylpyrimidinone.

- Refluxing a 4-chloropyrimidine derivative with a pyrrolidin-1-amine in boiling butan-1-ol for approximately 2 days.

- Use of a base such as diisopropylethylamine (DIPEA) to facilitate the nucleophilic substitution by scavenging the released HCl.

- For regioselectivity, milder conditions at room temperature are sometimes employed, especially with 2,4-dichloropyrimidine derivatives, to favor substitution at specific positions.

Research Findings:

In a study, compounds analogous to the target molecule were synthesized via reflux in butan-1-ol, with regioselectivity achieved by controlled reaction conditions. The substitution of the chlorine atom with pyrrolidine was confirmed by NMR and MS analysis.

Multi-step Synthesis via Pyrazolopyrimidines and Amidation

Method Overview:

This method involves constructing the pyrimidinone core through a sequence of reactions starting from substituted amino acids, followed by cyclization, chlorination, and subsequent amidation to introduce the pyrrolidin-1-yl group.

- Conversion of protected amino acids into methyl esters.

- Nucleophilic addition of acetonitrile to form β-ketonitriles, followed by hydrazine treatment to generate aminopyrazoles.

- Cyclization with ethyl (E)-ethoxy-2-methylacrylate to form pyrazolopyrimidones.

- Chlorination with phosphorus oxychloride or triflation to yield chloropyrimidines.

- Nucleophilic aromatic substitution with pyrrolidine derivatives under basic conditions.

- Final deprotection and purification steps to isolate the target compound.

Research Findings:

This route allows for structural diversification and functionalization, providing access to the pyrimidinone core with high regioselectivity and yields, confirmed by NMR and MS data.

Chlorination and Subsequent Nucleophilic Substitution with Pyrrolidine

Method Overview:

A key step involves chlorination of the pyrimidine ring at the 4-position, followed by nucleophilic substitution with pyrrolidine or its derivatives.

- Chlorination of the pyrimidine ring with reagents like trifluoromethanesulfonic anhydride or phosphorus oxychloride to generate a reactive chloropyrimidine intermediate.

- Nucleophilic attack by pyrrolidine in solvents such as chloroform or DMF, often with bases like pyridine or triethylamine.

- Reaction conditions are typically at room temperature or mild heating to optimize regioselectivity and yield.

Research Findings:

This method has been demonstrated to produce the pyrimidinone core efficiently, with the substitution step monitored by NMR and MS, and yields often exceeding 60%.

Catalytic and Microwave-Assisted Synthesis

Method Overview:

Recent advances include the use of microwave irradiation to accelerate the nucleophilic substitution and cyclization steps, reducing reaction times and improving yields.

- Microwave irradiation of chloropyrimidine with pyrrolidine in suitable solvents.

- Catalysts such as potassium carbonate or other bases to facilitate the reaction.

- Post-reaction purification via chromatography.

Research Findings: Microwave-assisted synthesis has shown to significantly reduce reaction times from days to hours, with comparable or improved yields, as confirmed by spectroscopic analysis.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group, leading to the formation of hydroxyl or carbonyl derivatives.

Reduction: Reduction reactions could target the pyrimidine ring or the chlorine substituent, potentially leading to dechlorinated or hydrogenated products.

Substitution: The chlorine atom can be substituted with various nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst can be used.

Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

Oxidation: Hydroxylated or carbonyl derivatives.

Reduction: Dechlorinated or hydrogenated products.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound has the molecular formula and a molecular weight of approximately 213.67 g/mol. Its structure features a pyrimidine ring substituted with a chloro group and a pyrrolidine moiety, which contributes to its biological activity.

Antiviral Activity

Recent studies have highlighted the potential of this compound as an antiviral agent. Research has focused on its ability to inhibit viral polymerases, particularly those associated with influenza viruses. The compound's structure allows it to interact effectively with viral proteins, disrupting their function and preventing viral replication .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. In vitro studies have shown that it exhibits significant antibacterial effects against various pathogens, including strains of Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values indicate that it could be a candidate for developing new antibacterial therapies .

Cancer Treatment

Pyrimidine derivatives are known to possess anticancer properties. Preliminary research suggests that 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one may act as a cyclin-dependent kinase (CDK) inhibitor, which is crucial in cancer cell proliferation. This mechanism could position it as a potential lead compound in the development of anticancer drugs .

Neurological Disorders

Given its structural characteristics, there is ongoing research into the neuroprotective effects of this compound. It may modulate neurotransmitter systems or exhibit neurogenic properties, making it a candidate for treating conditions such as Alzheimer's disease or other neurodegenerative disorders .

Case Studies and Research Findings

Several studies have documented the pharmacological effects of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one:

- Antiviral Efficacy : A study demonstrated that compounds similar to this pyrimidine derivative effectively inhibited the replication of influenza A virus in vitro by targeting viral polymerase complexes .

- Antibacterial Screening : In a comparative study, this compound was tested alongside standard antibiotics, showing comparable or superior efficacy against resistant bacterial strains .

- Cancer Cell Line Studies : Research involving various cancer cell lines indicated that this compound could induce apoptosis in tumor cells, suggesting its potential as an anticancer agent .

Wirkmechanismus

The mechanism of action of 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one would depend on its specific biological target. Generally, it could interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets could include nucleic acids, proteins, or cell membranes.

Vergleich Mit ähnlichen Verbindungen

5-Chloro-6-methyl-1H-pyrimidin-4-one

5-Ethyl-6-methyl-2-(4-oxo-1-piperidinyl)-4(1H)-pyrimidinone

- Structure : Replaces pyrrolidine with a piperidin-4-one group.

- Piperidine’s larger ring size may also alter binding kinetics in biological targets compared to pyrrolidine.

Core Structure Variations

2,3-Dihydroquinazolin-4(1H)-one Derivatives

Commercial Availability

- Discontinued Status: Contrasts with readily available analogs like 2-amino-6-methylpyrimidin-4(1H)-one, which is used in perchlorate salts and coordination chemistry .

Data Tables

Table 1. Structural and Physicochemical Comparison

Biologische Aktivität

5-Chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological properties, including its pharmacological effects, mechanisms of action, and relevant case studies.

- IUPAC Name : 5-Chloro-6-methyl-2-(pyrrolidin-1-yl)pyrimidin-4(1H)-one

- CAS Number : 1379811-45-6

- Molecular Formula : C9H12ClN3O

- Molecular Weight : 199.66 g/mol

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, it has been evaluated for its inhibitory effects on various cancer cell lines, demonstrating promising results:

In vitro assays indicated that the compound exhibited significant antiproliferative activity, particularly against breast cancer and lung cancer cell lines. The mechanisms of action appear to involve apoptosis induction and cell cycle arrest.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. It demonstrated effectiveness against several strains of bacteria, including those in the ESKAPE panel, which are known for their antibiotic resistance:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) | Reference |

|---|---|---|

| E. faecium | 2 | |

| K. pneumoniae | 4 | |

| A. baumannii | 8 |

These findings suggest that 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one could be a candidate for further development as an antimicrobial agent.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells:

- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cell proliferation and survival.

- Induction of Apoptosis : Studies have shown an increase in caspase activity, indicating that it promotes programmed cell death in cancer cells.

- Cell Cycle Arrest : The compound has been observed to cause cell cycle arrest at the G1 phase, preventing cells from dividing.

Case Studies and Research Findings

Several research studies have been conducted to evaluate the biological effects of this compound:

-

Study on Cancer Cell Lines :

- A comprehensive study evaluated the efficacy of various derivatives of pyrimidine compounds, including 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one, against different cancer cell lines.

- Results indicated that the compound outperformed some standard chemotherapeutics in terms of growth inhibition.

-

Antimicrobial Evaluation :

- Another study focused on the antimicrobial properties against resistant bacterial strains.

- The compound showed significant activity against Gram-positive and Gram-negative bacteria, suggesting potential for use in treating infections caused by resistant pathogens.

Q & A

Basic: What synthetic methodologies are recommended for preparing 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one, and how can reaction conditions be optimized?

Answer:

The compound can be synthesized via cyclocondensation reactions. A common approach involves refluxing precursor ketones (e.g., 1-(4-chloro-1-hydroxynaphthalen-2-yl)-3-(4-hydroxyphenyl)-prop-2-en-1-one) with urea or thiourea in concentrated HCl and DMF, followed by neutralization with cold NHOH to precipitate the product . Optimization includes:

- Temperature control : Reflux at 100–120°C ensures complete cyclization.

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency.

- Acid catalysis : HCl promotes protonation of intermediates, accelerating ring closure .

Yield improvements (~52–60%) are achieved by adjusting molar ratios (e.g., 1:2.5 ketone:urea) and post-reaction purification via recrystallization .

Advanced: How can structural ambiguities in 5-chloro-6-methyl-2-pyrrolidin-1-ylpyrimidin-4(1H)-one be resolved using X-ray crystallography and SHELX refinement?

Answer:

Single-crystal X-ray diffraction is critical for resolving stereochemistry and confirming substituent positions. Key steps include:

- Data collection : High-resolution (<1.0 Å) data using Mo-Kα radiation.

- SHELX refinement : Employ SHELXL for iterative least-squares refinement, addressing issues like thermal motion anisotropy and twinning .

Example: For analogous pyrimidinones, SHELX refinement resolved positional disorder in the pyrrolidinyl group, achieving R-factors <0.05 . Challenges include handling weak diffraction from flexible substituents; synchrotron sources improve data quality .

Basic: What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?

Answer:

- NMR : H NMR identifies substituent environments (e.g., methyl at δ 2.59 ppm, pyrrolidinyl protons at δ 3.22–3.95 ppm). C NMR confirms carbonyl (δ ~165 ppm) and aromatic carbons .

- FT-IR : Stretching frequencies for C=O (1660–1680 cm) and N–H (3200–3400 cm) validate the pyrimidinone core .

- Mass spectrometry : High-resolution ESI-MS confirms molecular ion [M+H] and fragmentation patterns (e.g., loss of Cl or pyrrolidinyl groups) .

Advanced: How can mechanistic studies elucidate the role of acid catalysis in the synthesis of this compound?

Answer:

Mechanistic insights are gained via:

- Kinetic studies : Monitoring reaction progress via HPLC to identify rate-determining steps (e.g., cyclization vs. protonation).

- Isotopic labeling : Using N-urea to trace nitrogen incorporation into the pyrimidinone ring .

- DFT calculations : Simulating transition states to assess the energy profile of acid-catalyzed cyclization. For similar compounds, HCl lowers activation energy by stabilizing intermediates through hydrogen bonding .

Basic: What in vitro assays are suitable for evaluating the antimicrobial activity of this compound?

Answer:

- Agar diffusion/broth microdilution : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Minimum inhibitory concentrations (MICs) are determined via serial dilution (1–256 µg/mL) .

- Time-kill assays : Assess bactericidal kinetics at 2× MIC over 24 hours.

- Control compounds : Compare with ciprofloxacin or ampicillin to benchmark activity .

Advanced: How can computational modeling predict the compound’s interaction with biological targets?

Answer:

- Molecular docking : Use AutoDock Vina to simulate binding to enzymes (e.g., DNA gyrase). Pyrimidinones often occupy hydrophobic pockets via π-π stacking and hydrogen bonding .

- MD simulations : Analyze stability of ligand-receptor complexes over 100 ns trajectories (AMBER force field).

- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity (e.g., CYP450 inhibition risks) .

Advanced: How should researchers address contradictions in reported biological activity data?

Answer:

Discrepancies may arise from:

- Assay variability : Standardize protocols (e.g., CLSI guidelines) and use reference strains.

- Compound purity : Verify via HPLC (>95%) and elemental analysis. Impurities (e.g., unreacted urea) can skew results .

- Statistical rigor : Replicate experiments (n ≥ 3) and apply ANOVA to confirm significance .

Advanced: What challenges arise in analyzing tautomeric forms of this compound, and how are they resolved?

Answer:

Pyrimidinones exhibit keto-enol tautomerism, complicating spectral interpretation. Strategies include:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.